Distillation-Relevant Boiling Point Advantage
3-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride exhibits a predicted boiling point of 336.5 ± 42.0 °C, which is 8.3 °C higher than the N-methyl analog (328.2 ± 42.0 °C) and 65.3 °C higher than the 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride regioisomer (271.2 ± 40.0 °C) . The 23 °C elevation versus the 3-methyl-1-ethyl congener (313.5 ± 30.0 °C) further confirms that the CHF₂ group contributes additional intermolecular cohesion beyond a simple methyl substituent .
| Evidence Dimension | Predicted boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 336.5 ± 42.0 °C |
| Comparator Or Baseline | Comparator A (N-methyl): 328.2 ± 42.0 °C; Comparator C (N-CHF₂): 271.2 ± 40.0 °C; Comparator B (3-methyl): 313.5 ± 30.0 °C |
| Quantified Difference | +8.3 °C vs. N-methyl; +65.3 °C vs. N-CHF₂; +23.0 °C vs. 3-methyl |
| Conditions | ACD/Labs or equivalent predicted values; all at 760 mmHg |
Why This Matters
Higher boiling point translates to wider operational windows during vacuum distillation or solvent-swap steps, reducing cross-contamination risk in multi-step kilo-lab campaigns.
